REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[C:17]3[C:12](=[CH:13][C:14]([OH:18])=[CH:15][CH:16]=3)[C:11](=[O:19])[N:10]([CH2:20][C:21]([N:23]([CH3:34])[C:24]3[CH:33]=[CH:32][C:27]4[N:28]=[C:29]([CH3:31])[O:30][C:26]=4[CH:25]=3)=[O:22])[N:9]=2)[CH:5]=[CH:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].[CH2:41](I)[CH3:42]>CN(C=O)C.O>[CH2:41]([O:18][C:14]1[CH:13]=[C:12]2[C:17]([C:8]([C:4]3[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=3)=[N:9][N:10]([CH2:20][C:21]([N:23]([CH3:34])[C:24]3[CH:33]=[CH:32][C:27]4[N:28]=[C:29]([CH3:31])[O:30][C:26]=4[CH:25]=3)=[O:22])[C:11]2=[O:19])=[CH:16][CH:15]=1)[CH3:42] |f:1.2.3|
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Name
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2-(4-(3-fluorophenyl)-7-hydroxy-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide
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Quantity
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6.5 g
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Type
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reactant
|
Smiles
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FC=1C=C(C=CC1)C1=NN(C(C2=CC(=CC=C12)O)=O)CC(=O)N(C1=CC2=C(N=C(O2)C)C=C1)C
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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3.04 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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1.26 mL
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Type
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reactant
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Smiles
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C(C)I
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at rt for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to 0° C.
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Type
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TEMPERATURE
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Details
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the reaction was warmed to rt for 1 h
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Duration
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1 h
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×15 mL)
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Type
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WASH
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Details
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The organics were washed with brine (300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
|
to give crude material which
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Type
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CUSTOM
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Details
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was purified by chromatography (40% EtOAc/hexane)
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C2C(=NN(C(C2=C1)=O)CC(=O)N(C1=CC2=C(N=C(O2)C)C=C1)C)C1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |